molecular formula C25H24O12 B1241196 3,5-di-O-caffeoyl-muco-quinic acid

3,5-di-O-caffeoyl-muco-quinic acid

Cat. No. B1241196
M. Wt: 516.4 g/mol
InChI Key: KRZBCHWVBQOTNZ-WSSGNCIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-O-caffeoyl-muco-quinic acid is muco-Quinic acid in which the hydroxy functions at C-3 and C-5 have been esterified with trans-caffeic acid.

Scientific Research Applications

Bitter Taste in Coffee

Research indicates that compounds formed from O-hydroxycinnamoyl quinic acid derivatives upon coffee roasting, including variants of caffeoyl-muco-quinic acid, contribute significantly to the bitter taste of roasted coffee beverages. These compounds, such as 4,5-O-dicaffeoyl-muco-γ-quinide, have been identified as intensely bitter-tasting in coffee (Frank, Zehentbauer, & Hofmann, 2006).

Antiviral Activity

A study on Aster scaber Thunb. identified (-) 3,5-dicaffeoyl-muco-quinic acid as having potent antiviral activity against HIV-1 integrase, demonstrating a significant IC50 value, suggesting its potential in antiviral treatments (Kwon et al., 2000).

Antimicrobial Properties

Research on Escherichia coli indicates that 3,5-di-O-caffeoyl quinic acid has notable antibacterial activity. It damages the structure of bacterial cell walls and membranes, increasing cell permeability and releasing cell components. This compound demonstrates stronger effects compared to its related compounds (Zhou Zhi, 2014).

Accelerating ATP Production

In a study related to ATP production acceleration, 3,5-di-O-caffeoylquinic acid showed bioactivity in increasing the mRNA expression level of glycolytic enzymes and boosting intracellular ATP level in human neuroblastoma SH-SY5Y cells. The study highlighted the significance of caffeoyl groups bound to quinic acid in this activity (Miyamae et al., 2011).

Antioxidant and Prooxidant Activities

A novel compound identified as 3,5-di-O-caffeoyl-4-O-[(1-hydroxy-4-oxocyclohexa-2,5-dienyl)acetyl]quinic acid exhibited prooxidant activity in an assay evaluating the oxidation of human low-density lipoprotein, contrary to other related antioxidants (Sprogøe et al., 2007).

Immunomodulatory Effects

Compounds isolated from Dichrocephala bicolor, including 3,5-dicaffeoyl quinic acid, showed potent enhancement of human mononuclear cells proliferation and interferon-gamma production, suggesting their potential in immunomodulation (Lin, Kuo, & Chou, 1999).

Oviposition Stimulant for Butterflies

3-Caffeoyl-muco-quinic acid was identified as a contact oviposition stimulant for the zebra swallowtail butterfly, Eruytides marcellus, indicating its ecological importance in the interaction between insects and their host plants (Haribal & Feeny, 1998).

properties

Product Name

3,5-di-O-caffeoyl-muco-quinic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

(3R,5S)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20+,23?,25?

InChI Key

KRZBCHWVBQOTNZ-WSSGNCIPSA-N

Isomeric SMILES

C1C(C[C@@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

synonyms

3,5-di-O-caffeoyl-muco-quinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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